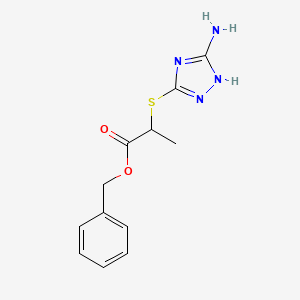

C12H14N4O2S

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8(19-12-14-11(13)15-16-12)10(17)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCFHBRXWPPZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)SC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of C12h14n4o2s

Classical Synthetic Pathways for C12H14N4O2S (Albendazole)

The traditional synthesis of Albendazole is a multi-step process that involves the construction of the core benzimidazole (B57391) structure. A common classical pathway begins with 2-nitroaniline (B44862) as the starting material. chemicalbook.comgoogle.com

The key steps in a representative classical synthesis are:

Thiocyanation : 2-nitroaniline is treated with ammonium (B1175870) thiocyanate (B1210189) in the presence of a halogen to introduce a thiocyanate group (-SCN) onto the benzene (B151609) ring, yielding 2-nitro-4-thiocyanoaniline. google.com

Alkylation : The thiocyanate intermediate is then alkylated using an n-propyl halide, such as n-propyl bromide. This step is often carried out in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) and an alkali metal cyanide to form 4-propylthio-2-nitroaniline. google.com

Reduction : The nitro group of 4-propylthio-2-nitroaniline is reduced to an amino group. A common reducing agent for this step is sodium sulfide (B99878) monohydrate in an aqueous medium, which produces 4-propylthio-o-phenylenediamine. chemicalbook.comgoogle.com

Cyclization and Carbamoylation : The resulting 4-propylthio-o-phenylenediamine undergoes condensation and cyclization with a reagent like methyl-N-cyanocarbamate or by reacting first with cyanamide (B42294) and then with methyl chloroformate. This final step forms the benzimidazole ring and attaches the methyl carbamate (B1207046) group, yielding Albendazole. chemicalbook.com

This classical route, while effective, involves the use of toxic cyanide compounds and phase-transfer catalysts that can increase production costs and generate complex waste streams. google.com

Modern Approaches in this compound (Albendazole) Synthesis

One novel synthesis route starts with 2-nitro-5-chloroaniline. google.com This pathway avoids the use of propanethiol, which is expensive and has a strong, pungent odor. The key steps include:

Substitution and Condensation : 2-nitro-5-chloroaniline undergoes a substitution reaction with an alkali sulfide, followed by condensation with a halogenated n-propane to produce 2-nitro-5-propylthioaniline. google.com

Improved Reduction : Instead of a high-risk catalytic hydrogenation, this method employs an alkali sulfide reduction process, which uses inexpensive and readily available raw materials. A significant advantage is the development of a treatment scheme for the resulting wastewater that allows for the recovery of sodium thiosulfate (B1220275) as a valuable byproduct. google.com

Another improved process focuses on the propylation step, conducting the reaction with n-propyl bromide in the presence of n-propanol and a base but without a phase transfer catalyst, which simplifies the procedure and reduces costs. google.com

| Feature | Classical Synthetic Pathway | Modern Synthetic Pathway |

| Starting Material | 2-nitroaniline chemicalbook.comgoogle.com | 2-nitro-5-chloroaniline google.com |

| Propyl Group Source | n-propyl bromide (with phase transfer catalyst) google.com | Halogenated n-propane (avoids propanethiol) google.com |

| Reduction Method | Sodium sulfide or catalytic hydrogenation chemicalbook.comgoogle.com | Alkali sulfide reduction (safer, byproduct recovery) google.com |

| Key Advantages | Established and well-documented | Higher yield, lower cost, improved safety, reduced hazardous waste google.comgoogle.com |

| Byproducts | Complex waste streams google.com | Recoverable sodium thiosulfate google.com |

Derivatization Strategies and Analogue Preparation of this compound (Albendazole)

The modification of the Albendazole structure is a key area of research aimed at overcoming limitations such as poor water solubility and drug resistance, as well as probing its mechanism of action. mdpi.comrsc.orgnih.gov

Synthesis of Novel this compound (Albendazole) Derivatives for Mechanistic Probes

To understand the structure-activity relationship and the mechanism by which Albendazole exerts its effect, researchers synthesize various analogues. The primary mechanism of benzimidazoles is the inhibition of tubulin polymerization in parasites. nih.gov

Simplified Analogues : A simplified derivative, N-(4-methoxyphenyl)pentanamide, was synthesized by reacting 4-anisidine and pentanoic acid. nih.gov This molecule retains anthelmintic activity, suggesting that the core benzimidazole structure may not be strictly necessary and that simpler scaffolds could be developed as potential new drugs. This approach helps to identify the key pharmacophoric elements responsible for biological activity. nih.gov

Organometallic Derivatives : To explore novel therapeutic actions and tackle resistance, organometallic derivatives of Albendazole have been prepared. rsc.org Ferrocenyl and ruthenocenyl groups have been attached to the Albendazole scaffold. For example, a ferrocene-containing analogue was synthesized via a TBTU-mediated amide coupling reaction with 3-ferrocenoylpropionic acid. researchgate.net These studies demonstrate that the choice of the organometallic moiety significantly influences the activity spectrum against different parasites, providing insights into new mechanisms to exploit. rsc.orgresearchgate.net

Chemical Modifications and Structural Diversification of the this compound (Albendazole) Core

A major focus of Albendazole derivatization is to improve its physicochemical properties, particularly its poor aqueous solubility, which limits its oral bioavailability. nih.govmdpi.com

Salt Formation : A straightforward strategy is the formation of salts. Crystalline salts of Albendazole, including Albendazole fumarate, D-tartrate, and hydrochloride, have been prepared using a solvent evaporation method. mdpi.com Equimolar amounts of Albendazole and the respective acids (fumaric acid, D-tartaric acid, or hydrochloric acid) are dissolved in a chloroform/methanol (B129727) mixture, followed by solvent evaporation to yield the salt powders. mdpi.com

Bile Acid Conjugates : To enhance solubility and absorption, Albendazole has been derivatized with bile acids. These derivatives have shown significantly increased equilibrium solubility and in vivo bioavailability, leveraging the biological roles of bile acids in absorption. nih.gov

Polymeric and Lipid-Based Formulations : While not a direct chemical modification of the core, formulating Albendazole into advanced delivery systems represents a crucial diversification strategy. Methods include creating solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC), and encapsulation into nanoparticles or self-microemulsifying drug delivery systems (SMEDDS). nih.govcore.ac.ukresearchgate.net For instance, Albendazole-loaded polyurethane nanoparticles have been synthesized via polycondensation to improve drug delivery. researchgate.net

| Derivative Type | Synthetic Strategy | Purpose | Reference(s) |

| Simplified Analogue | Amide coupling of 4-anisidine and pentanoic acid | Mechanistic probe, identify key pharmacophore | nih.gov |

| Organometallic Derivatives | Amide coupling with ferrocene/ruthenocene carboxylic acids | Overcome resistance, probe new mechanisms | rsc.orgresearchgate.net |

| Acid Salts | Solvent evaporation with organic/inorganic acids | Improve solubility and dissolution | mdpi.com |

| Bile Acid Conjugates | Chemical conjugation to bile acid molecules | Enhance solubility and bioavailability | nih.gov |

| Polymeric Nanoparticles | Polycondensation with polyurethane structures | Improve drug delivery and bioavailability | mdpi.comresearchgate.net |

Green Chemistry Principles in this compound (Albendazole) Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to minimize environmental impact and enhance sustainability. nih.govacs.org The synthesis of benzimidazoles, including Albendazole, is an area where these principles can be effectively implemented.

The 12 principles of green chemistry focus on aspects like waste prevention, atom economy, use of less hazardous substances, energy efficiency, and employment of renewable feedstocks. chemmethod.comsphinxsai.com

Waste Prevention and Safer Solvents : Modern synthetic routes for Albendazole align with the principle of waste prevention. For example, the process that recovers sodium thiosulfate turns a waste stream into a useful byproduct. google.com There is a broader trend in benzimidazole synthesis to move away from hazardous solvents towards greener alternatives like water or polyethylene (B3416737) glycol (PEG), or to conduct reactions under solvent-free conditions. chemmethod.comimpactfactor.org

Use of Catalysts and Energy Efficiency : Catalytic methods are preferred over stoichiometric reagents because they are used in smaller amounts and can be recycled. impactfactor.org For benzimidazole synthesis, zinc triflate and ammonium chloride have been reported as efficient and greener catalysts. chemmethod.comsphinxsai.com Furthermore, techniques like microwave-assisted synthesis significantly reduce reaction times and energy consumption compared to conventional heating. chemmethod.comimpactfactor.org

Avoiding Hazardous Reagents : A key green chemistry principle is to avoid using highly toxic or hazardous materials. nih.gov The classical Albendazole synthesis uses toxic cyanides, while newer methods have been developed to circumvent these reagents. google.com Similarly, the novel route that avoids the malodorous and volatile propanethiol is another step towards a greener process. google.com Mechanochemistry, where reactions are induced by mechanical energy at room temperature with minimal solvent, is also emerging as a highly energy-efficient and low-waste method for synthesizing related antiparasitic drugs. nih.gov

Mechanistic Investigations of C12h14n4o2s at the Molecular and Cellular Level

Biochemical Mechanisms of Action: Enzyme Inhibition

Dihydropteroate (B1496061) Synthase Inhibition by C12H14N4O2S

The primary mechanism of action for Sulfamethazine (B1682506) (this compound) is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. ontosight.aidrugbank.compatsnap.com Sulfonamides, including Sulfamethazine, are structural analogs of para-aminobenzoic acid (PABA). patsnap.com This structural similarity allows them to act as competitive inhibitors, binding to the active site of DHPS and blocking the normal enzymatic conversion of PABA and pteridine (B1203161) into dihydropteroic acid. drugbank.compatsnap.com

This inhibition disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). ontosight.aidrugbank.com THF is a vital cofactor for the synthesis of purines, thymidine (B127349), and certain amino acids, which are the fundamental building blocks of DNA and RNA. patsnap.com By halting the production of these essential nucleotides, Sulfamethazine effectively stops bacterial growth and replication, exerting a bacteriostatic effect. drugbank.compatsnap.com This action does not directly kill the bacteria but prevents their proliferation, allowing the host's immune system to clear the infection. patsnap.com The efficacy of this inhibition is dependent on the concentration of the drug. taylorandfrancis.com

Modulation of Peroxidase-Catalyzed Reactions by Arylamine Moiety of this compound

The arylamine moiety of Sulfamethazine can act as a substrate for peroxidases, such as horseradish peroxidase (HRP). sci-hub.se Peroxidases are enzymes that catalyze oxidation-reduction reactions using hydrogen peroxide (H2O2) as an electron acceptor. researchgate.net The general mechanism for heme peroxidases involves the oxidation of the enzyme's iron center by H2O2, followed by the oxidation of a substrate molecule. libretexts.org

In the case of Sulfamethazine, HRP can catalyze its degradation through processes like sulfa bond breaking and pyrimidine (B1678525) ring opening. sci-hub.se However, the efficiency of this reaction can be influenced by other molecules present in the environment. For instance, studies have shown that substances like fulvic acid and bovine serum albumin (BSA) can inhibit the HRP-catalyzed degradation of Sulfamethazine. sci-hub.se Fulvic acid acts as an uncompetitive inhibitor, while BSA exhibits competitive inhibition, likely by competing with the enzyme for binding sites. sci-hub.se The inactivation of peroxidases by their own substrate, H2O2, is a known phenomenon that can also limit the rate of these reactions. bioline.org.br

Molecular Interactions of this compound with Biological Targets

Binding Affinity Studies of this compound

The interaction of Sulfamethazine with various biological macromolecules has been investigated to understand its distribution and mechanism. Binding studies with proteins are crucial as they determine the fraction of free, active drug.

Binding to Serum Albumin: Sulfamethazine binds to plasma proteins, with albumin being the primary binding protein. nih.gov Studies on pig plasma proteins and albumin showed that the binding is relatively weak and exothermic. nih.gov The affinity (Ka) for pig albumin at 37°C and pH 7.4 was found to be approximately 8.0 x 10³ M⁻¹, with about 1.4 binding sites per molecule. nih.gov This affinity is influenced by temperature and pH; it decreases with increasing temperature and increases with rising pH. nih.gov

Binding to Other Proteins: The binding of Sulfamethazine to the heme protein myoglobin (B1173299) has also been studied. The binding constant was on the order of 10⁴ M⁻¹, indicating a 1:1 complex formation. acs.org

Competitive Binding: Research on rabbit serum demonstrated that Sulfamethazine and its primary metabolite, N4-acetylsulfamethazine, compete for the same binding sites on proteins. nih.gov The metabolite was found to have a higher binding affinity than the parent drug. nih.gov

| Target Protein | Species | Method | Affinity Constant (Ka) | Dissociation Constant (Kd) | Number of Binding Sites (n) | Reference |

|---|---|---|---|---|---|---|

| Pig Plasma Proteins | Pig | Ultrafiltration/Equilibrium Dialysis | ~9.0 x 10³ M⁻¹ | - | - | nih.gov |

| Pig Albumin | Pig | Ultrafiltration/Equilibrium Dialysis | ~8.0 x 10³ M⁻¹ | - | ~1.4 | nih.gov |

| Myoglobin | - | Spectroscopy/Calorimetry | ~10⁴ M⁻¹ | - | ~1 | acs.org |

| Rabbit Serum Proteins | Rabbit | Equilibrium Dialysis | - | 0.078 mM | - | nih.gov |

Ligand-Receptor Dynamics Involving this compound

The dynamics of ligand-receptor interactions are key to understanding drug efficacy. For Sulfamethazine, the primary receptor is the enzyme dihydropteroate synthase (DHPS).

The interaction is a competitive inhibition, where Sulfamethazine vies with the natural substrate, PABA, for the enzyme's active site. patsnap.comtaylorandfrancis.com The structural analogy between the sulfonamide and PABA is the basis for this interaction. patsnap.comresearchgate.net Molecular docking and dynamics simulations are computational tools used to visualize and analyze these interactions at an atomic level. mdpi.comresearchgate.netresearchgate.net These studies help in understanding the specific amino acid residues within the DHPS binding pocket that interact with the Sulfamethazine molecule. researchgate.net

While specific molecular dynamics simulations for Sulfamethazine and DHPS are part of broader research, the general principles suggest that the stability of the ligand-receptor complex is governed by various interactions like hydrogen bonds and hydrophobic interactions. mdpi.com The flexibility of both the ligand and the receptor's binding site is crucial for achieving the optimal binding conformation. mdpi.com The duration of this binding, or residence time, can be a significant predictor of in vivo efficacy. nih.gov

Cellular Responses to this compound Exposure (in vitro, non-clinical)

In vitro studies using cell cultures help elucidate the direct effects of a compound on cellular processes, independent of systemic effects in a whole organism.

Exposure of lymphocytes from hypersensitive individuals to Sulfamethazine in the presence of a microsomal enzyme system resulted in increased cell death compared to controls. acs.org This suggests that metabolic activation of the compound is necessary to induce this cytotoxic response in vitro. The arylhydroxylamine metabolite of sulfonamides has been identified as a cytotoxic species toward human lymphocytes in culture. acs.org

In non-mammalian systems, the toxicity of Sulfamethazine has been observed in organisms like the algae Spirulina platensis. The effect showed a dose-dependent increase in toxicity, with a 48-hour EC50 (the concentration that causes an effect in 50% of the population) of 6.06 mg/L. acs.org

It is noted that in vitro studies on FRTL-5 rat thyroid cells showed that Sulfamethazine did not increase cell proliferation in the absence of thyroid-stimulating hormone (TSH). nih.gov Other research has shown that deleting the relA gene in Escherichia coli, which is involved in the stringent response, can convert the bacteriostatic (growth-inhibiting) effect of sulfonamides into a bactericidal (cell-killing) one. frontiersin.org This effect was associated with the accumulation of reactive oxygen species and ferrous ions, leading to DNA damage. frontiersin.org

Impact on Microbial Metabolic Pathways

The primary mode of action of Sulfamethazine is the inhibition of folic acid synthesis in bacteria. patsnap.compatsnap.com This process is critical for bacterial survival as folic acid is an essential vitamin for the synthesis of nucleotides, the building blocks of DNA and RNA. patsnap.com Unlike their mammalian hosts, who obtain folic acid from their diet, many bacteria must synthesize it de novo, making this pathway an effective target for selective toxicity. patsnap.com

Sulfamethazine functions as a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folic acid pathway. patsnap.comtoku-e.com Due to this structural similarity, Sulfamethazine competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS). ebi.ac.ukpatsnap.compatsnap.comdrugbank.com This enzyme catalyzes the crucial step of incorporating PABA into dihydropteroate, a precursor of dihydrofolic acid. patsnap.comtoku-e.com By blocking DHPS, Sulfamethazine effectively halts the production of dihydrofolic acid and its subsequent conversion to tetrahydrofolate (THF). ontosight.aidrugbank.com THF is an essential cofactor required for the synthesis of purines and thymidine, which are necessary for DNA and RNA replication. ontosight.aipatsnap.comnih.gov The disruption of this metabolic pathway ultimately stops the production of DNA, RNA, and essential proteins, leading to an inhibition of bacterial growth and division. patsnap.compatsnap.com

Beyond its primary antibacterial mechanism, research indicates that Sulfamethazine can affect other microbial metabolic processes. In estuarine wetlands, its effect on nitrite/nitrate-dependent anaerobic methane (B114726) oxidation (n-DAMO) was found to be dose-dependent. nih.gov Low concentrations (up to 5 µg L⁻¹) significantly inhibited n-DAMO rates, while higher concentrations (20-100 µg L⁻¹) appeared to promote the process. nih.gov This promotion at higher doses may be an indirect effect, driven by changes in the microbial community, particularly the promotion of methanogens that supply more methane (CH4) to the n-DAMO microbes. nih.gov

Table 1: Overview of Sulfamethazine's Primary Metabolic Impact

| Target Enzyme | Affected Pathway | Key Substrate Competed With | Immediate Effect | Ultimate Cellular Impact |

|---|---|---|---|---|

| Dihydropteroate Synthase (DHPS) patsnap.compatsnap.com | Folic Acid Synthesis patsnap.com | para-aminobenzoic acid (PABA) patsnap.comtoku-e.com | Blockade of dihydrofolic acid synthesis ontosight.aidrugbank.com | Inhibition of DNA, RNA, and protein synthesis patsnap.com |

Effects on Bacterial Growth and Proliferation in vitro

The inhibition of essential metabolic pathways by Sulfamethazine results in a bacteriostatic effect, meaning it primarily inhibits the growth and multiplication of bacteria rather than directly killing them. patsnap.compatsnap.compatsnap.com The clearance of the inhibited pathogens then relies on the host's immune system. patsnap.com Sulfamethazine exhibits a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria. patsnap.comtoku-e.com

The composition of the culture medium can significantly influence the results of in vitro susceptibility tests for sulfonamides. The presence of thymidine and methionine, which are end-products of the folic acid metabolic pathway, can allow bacteria to bypass the inhibition caused by Sulfamethazine, potentially leading to an underestimation of its efficacy. nih.gov

Furthermore, exposure to Sulfamethazine can induce changes in the composition of microbial communities. In one study using a biological contact oxidation system, the presence of the antibiotic led to the enrichment of the genus Candidatus_Promineofilum, which has the ability to degrade Sulfamethazine. frontiersin.org This enrichment was also associated with an increased abundance of sulfonamide resistance genes, specifically sul1 and sul2, indicating that bacteria can adapt to the stress imposed by the compound through genetic changes. frontiersin.org

Table 2: In Vitro Activity of Sulfamethazine Against Various Bacterial Species

| Bacterial Species | Test | Concentration (µg/mL) | Finding | Source |

|---|---|---|---|---|

| Escherichia coli | MIC | 250 | mdpi.com | |

| Bordetella bronchiseptica | MIC50 | 0.5 - 8 | nih.gov | |

| Pasteurella multocida | MIC50 | 2 - 32 | nih.gov | |

| Haemophilus pleuropneumoniae | MIC50 | 8 - 64 | nih.gov | |

| Streptococcus suis | MIC50 | >32 | Low activity observed | nih.gov |

Environmental Dynamics, Fate, and Remediation of C12h14n4o2s

Environmental Occurrence and Distribution of C12H14N4O2S

Sulfamethazine (B1682506) is frequently detected in various environmental compartments due to its incomplete metabolism in animals and subsequent excretion. researchgate.net

Presence in Aquatic Environments (Wastewater Effluents)

Sulfamethazine is a common contaminant in aquatic environments, primarily through wastewater effluents. peerj.com It has been detected in sewage, industrial wastewater, and effluent from sewage treatment plants. nih.gov For instance, studies in Vietnam found that sulfamethazine constituted a significant portion of the total antibiotics detected in sewage, pig wastewater, livestock wastewater, and shrimp wastewater. nih.gov In Korea, concentrations of sulfamethazine in the effluents of constructed wetlands treating livestock wastewater have been reported to range from 47 to 6,834.66 μg/L. scispace.com Similarly, it has been found in wastewater from swine farms in China. peerj.com However, some studies in Germany and the Netherlands did not detect sulfamethazine in sewage treatment plant effluents, suggesting that its presence can vary geographically and depending on the level of wastewater treatment. nih.gov

Table 1: Reported Concentrations of Sulfamethazine in Various Wastewater Sources

| Wastewater Source | Location | Concentration Range |

|---|---|---|

| Sewage | Indonesia, Philippines, Vietnam | 38-52% of total antibiotics |

| Pig Wastewater | Vietnam | 18-48% of total antibiotics |

| Livestock Wastewater | Vietnam | 38-62% of total antibiotics |

| Shrimp Wastewater | Vietnam | 52-56% of total antibiotics |

| Industrial Wastewater | Not specified | 30-99 ng/L |

| Constructed Wetland Effluent | Korea | 47-6,834.66 μg/L |

Data sourced from multiple studies. nih.govscispace.com

Accumulation in Terrestrial Matrices (Soil, Animal Excrement)

A primary pathway for sulfamethazine to enter terrestrial environments is through the application of animal manure as fertilizer. rsc.orgutwente.nl The antibiotic is often not fully metabolized by livestock and is excreted in manure. researchgate.net Consequently, sulfamethazine has been detected in animal manure and manured soils. researchgate.net For example, manure lagoon concentrations from California dairy farms using sulfamethazine ranged from 0.040 to 0.25 μg/L. nih.gov The application of this manure to agricultural fields can lead to the contamination of soil. researchgate.net Once in the soil, the fate of sulfamethazine is influenced by various factors, including soil type and pH. researchgate.net

Transformation and Degradation Pathways of this compound in the Environment

Sulfamethazine can be transformed and degraded in the environment through both abiotic and biotic processes. e3s-conferences.orgresearchgate.net

Abiotic Degradation Mechanisms (Photocatalysis, Gamma Irradiation)

Abiotic degradation involves non-biological processes. Sulfamethazine absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov Studies have shown that it can be degraded when exposed to UVA/UVB and UVA light sources. nih.gov

Photocatalysis, an advanced oxidation process, has also been shown to be effective in degrading sulfamethazine. mdpi.com For example, using titanium dioxide (TiO2) as a photocatalyst can lead to its decomposition in aqueous solutions. ebi.ac.uk Another abiotic method, gamma irradiation, has been demonstrated to decompose sulfamethazine in aqueous solutions. ebi.ac.uk

Biotic Degradation Processes (Microbial Metabolism)

Biotic degradation, or biodegradation, involves the breakdown of the compound by microorganisms. researchgate.net This is considered a significant pathway for the removal of sulfamethazine in both soil and aquatic environments. scispace.comcas.cn In soil, the degradation of sulfamethazine can vary depending on the soil type, with some soils showing significant degradation over time. researchgate.net In constructed wetlands, microbial degradation is a key mechanism for the removal of sulfonamide antibiotics like sulfamethazine. scispace.comcas.cn The presence of plants in these systems can enhance microbial activity, thereby promoting the degradation of the compound. scispace.comcas.cn Biofilms, particularly on anodes in bioelectrochemical systems, have also been shown to be capable of degrading sulfamethazine. eeer.org

Identification and Characterization of this compound Degradation Products

The degradation of sulfamethazine results in the formation of various transformation products. One identified degradation product is 4-(2-Amino,4,5-dimethylpyrimidin-1(2H)-yl)aniline. nih.gov Gamma irradiation of sulfamethazine in aqueous solutions has been found to produce several decomposition products, including sulfate (B86663), formic acid, acetic acid, 4-aminophenol, and 4-nitrophenol. ebi.ac.uk It is suggested that the degradation products from processes like anodic Fenton treatment are unlikely to retain the bacteriostatic properties of the parent compound. ebi.ac.uk

Table 2: Identified Degradation Products of Sulfamethazine

| Degradation Process | Identified Products |

|---|---|

| General Degradation | 4-(2-Amino,4,5-dimethylpyrimidin-1(2H)-yl)aniline |

| Gamma Irradiation | Sulfate (SO4(2-)), Formic acid (HCOOH), Acetic acid (CH3COOH), 4-aminophenol, 4-nitrophenol |

Adsorption and Sorption Phenomena of this compound in Environmental Compartments

The sorption behavior of Thifensulfuron-methyl in soil is a critical factor influencing its mobility and bioavailability. The process is largely governed by interactions with soil components and prevailing environmental conditions.

Interactions with Soil Organic Matter and Minerals

Thifensulfuron-methyl's adsorption in soil is significantly influenced by the content of organic matter (OM) and clay minerals. researchgate.netscielo.org.za Studies have shown a positive correlation between the Freundlich adsorption coefficient (Kf) and both organic carbon (OC) and clay content. researchgate.net For instance, one study found correlation coefficients (r) of 0.910 for OC and 0.746 for clay content, indicating that soils with higher levels of organic matter and clay exhibit greater adsorption of the compound. researchgate.net

The adsorption mechanism is primarily physical, involving weak forces like van der Waals forces or hydrogen bonding, as indicated by free energy values of less than 40 kJ/mol. researchgate.netscielo.org.za Montmorillonite (B579905), a type of clay mineral, demonstrates a considerable capacity for adsorbing Thifensulfuron-methyl, which is attributed to its large specific surface area and high cation exchange capacity (CEC). nanobioletters.comnanobioletters.com The adsorption by the clay fraction of soil is a combined result of interactions with both organic matter and the clay minerals themselves. usda.gov The Freundlich isotherm model has been shown to effectively describe the sorption process of Thifensulfuron-methyl on various soils. researchgate.netnanobioletters.comnanobioletters.com

Table 1: Freundlich Adsorption Coefficients (Kf) for Thifensulfuron-methyl in Different Soil Types

Soil Type Freundlich Coefficient (Kf) Reference Clayey Loam 27.99 researchgate.net Loam 22.50 (Calculated Average) researchgate.net Sandy Loam 17.13 researchgate.net

Influence of Environmental Parameters on this compound Sorption (pH, Dissolved Organic Matter)

Environmental factors, particularly soil pH and the presence of dissolved organic matter (DOM), play a crucial role in the sorption of Thifensulfuron-methyl. A strong negative correlation exists between soil pH and adsorption; as pH increases, adsorption decreases. researchgate.netscielo.org.zawaterquality.gov.au This is because Thifensulfuron-methyl is a weak acid (pKa of 4.0), and in more alkaline soils, it exists predominantly in its anionic (negatively charged) form. researchgate.netnih.gov Anions are generally more mobile and less likely to adsorb to negatively charged soil particles like clay and organic matter. researchgate.net Conversely, in acidic soils (lower pH), the molecule is more likely to be in its neutral form, which enhances its adsorption. researchgate.netwaterquality.gov.auscielo.br

Dissolved organic matter can affect the fate of Thifensulfuron-methyl, potentially reducing its photolysis by competing for light. awsjournal.org The presence of humic acids, a component of DOM, has been observed to decrease the breakdown of similar herbicides in aqueous solutions. awsjournal.org In soils with higher organic matter content, longer half-life values for Thifensulfuron-methyl have been recorded, suggesting that DOM can have a protective effect. awsjournal.org

Environmental Transport and Bioavailability of this compound

Due to its chemical properties, Thifensulfuron-methyl is considered a relatively mobile compound in the environment, which influences its transport and how easily it can be taken up by organisms. researchgate.net

Uptake of this compound by Plants

Thifensulfuron-methyl is a systemic herbicide, meaning it is readily absorbed by plants. rayfull.comunit.no The primary route of uptake is through the foliage. epa.govepa.gov Once absorbed, it can be translocated throughout the plant via both the xylem and phloem vascular systems. unit.no This systemic action allows the compound to inhibit the enzyme acetolactate synthase (ALS) throughout the plant, which rapidly stops cell division and growth. rayfull.com Studies on rotational crops have shown that small amounts of Thifensulfuron-methyl residues can accumulate in crops like peas, sunflowers, and beets planted 30 days after treatment. epa.gov However, it does not tend to accumulate significantly in organisms like bluegill sunfish. epa.gov

Mobility in Soil-Plant Systems

Thifensulfuron-methyl is characterized by its high mobility in soil. epa.gov This is largely due to its anionic nature in neutral to alkaline soils and its high water solubility. researchgate.netnanobioletters.comnanobioletters.com Its potential to leach through the soil profile and contaminate groundwater is a recognized concern, particularly in permeable soils with a shallow water table. epa.govepa.govcdms.net Soil column studies have demonstrated this mobility, with a significant percentage (72-96%) of the applied herbicide being found in the leachate of various soil types. regulations.gov The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, has values ranging from 7.4 to 32 mL/g, which are considered low and confirm its high mobility. nih.govregulations.gov Consequently, Thifensulfuron-methyl has been detected in both surface water and groundwater. researchgate.net

Strategies for this compound Remediation from Aqueous Media

Given its potential to contaminate water sources, various strategies have been explored to remove Thifensulfuron-methyl and other sulfonylurea herbicides from aqueous environments.

Adsorption is a prominent method for remediation. Materials such as activated carbon, biochar, and natural clays (B1170129) have shown effectiveness. nanobioletters.comnih.govtandfonline.comresearchgate.net For instance, oxygen-defective graphdiyne (GDY) has demonstrated remarkable adsorption properties for several sulfonylurea herbicides. researchgate.net Similarly, biochar derived from agricultural waste and modified clays like montmorillonite can effectively adsorb these compounds from water. nanobioletters.comresearchgate.net The use of single-walled carbon nanotubes has also proven effective for the solid-phase extraction of sulfonylurea herbicides from water samples, especially when the water is acidified to a pH of 3.0. researchgate.net

Increasing the pH of cleaning solutions, for example by using ammonia, increases the solubility of sulfonylurea herbicides, which helps in removing residues from application equipment. uky.edu

Bioremediation offers another promising approach. The bacterial strain Ochrobactrum sp. ZWS16 has been shown to effectively degrade Thifensulfuron-methyl in both liquid cultures and soil. nih.govresearchgate.net This strain can accelerate the breakdown of the herbicide, potentially being useful for decontaminating soil and water. nih.gov Another bacterium, Serratia marcescens N80, particularly when immobilized on biochar, has also been shown to effectively degrade Thifensulfuron-methyl in soil, significantly reducing its half-life. researchgate.net Advanced oxidation processes, such as combining chlorine dioxide with UV radiation, have also been investigated for the efficient elimination of sulfonylurea herbicides from water. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Thifensulfuron-methyl Ammonia Chlorine dioxide

Adsorption Technologies for this compound Removal

Adsorption is a widely studied method for the removal of Thifensulfuron-methyl from aqueous solutions. Various materials have been investigated for their potential to adsorb this herbicide, with a focus on low-cost, readily available options like clays and biochar.

Research has shown that natural clays, such as montmorillonite and kaolinite (B1170537), can effectively adsorb Thifensulfuron-methyl. nanobioletters.com The adsorption capacity is influenced by the material's specific surface area and cation exchange capacity (CEC). nanobioletters.com Studies indicate that montmorillonite, with its larger surface area, exhibits a higher adsorption capacity for the herbicide compared to kaolinite. nanobioletters.comnanobioletters.com The adsorption process on these clays is well-described by the Freundlich isotherm model. nanobioletters.com

Biochar, a carbonaceous material produced from the pyrolysis of biomass, has also emerged as a promising adsorbent. colab.wsresearchgate.net The effectiveness of biochar is dependent on the pyrolysis temperature and the feedstock used. For instance, biochar derived from abandoned fungus substrate at a pyrolysis temperature of 600°C demonstrated a superior adsorption capacity for Thifensulfuron-methyl. colab.wsresearchgate.net In one study, this specific biochar (BC600) was also used as a carrier to immobilize Serratia marcescens N80, a bacterium capable of degrading the herbicide, achieving a high adsorption efficiency. colab.wsresearchgate.net

Carbon nanotubes (CNTs) have also been explored as sorbents for Thifensulfuron-methyl, showing higher adsorption capacity compared to activated carbon and C18 silica (B1680970) in some studies. The efficiency of CNTs can be influenced by their diameter and whether they are single-walled or multi-walled.

Advanced Oxidation Processes for this compound Degradation

Advanced Oxidation Processes (AOPs) are another set of techniques investigated for the degradation of Thifensulfuron-methyl in water. These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻), to break down the herbicide molecule. magtech.com.cn

Photodegradation, an AOP that uses light energy, has been shown to transform Thifensulfuron-methyl. nanobioletters.com When irradiated with UV light in the presence of natural clays like montmorillonite and kaolinite, the herbicide degrades, following pseudo-first-order kinetics. nanobioletters.comnanobioletters.com The rate of degradation is faster on montmorillonite (rate constant of 0.206 h⁻¹) compared to kaolinite (0.107 h⁻¹). nanobioletters.com The primary degradation product identified in these studies is 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) (AMMT), formed through the cleavage of the sulfonylurea bridge. nanobioletters.com

Chlorine dioxide (ClO₂) has also been studied for its effectiveness in degrading Thifensulfuron-methyl. Research indicates that the degradation process is influenced by factors such as the concentration of ClO₂, pH, and the presence of light. researchgate.net The degradation pathway is believed to start with an attack on the urea (B33335) groups of the sulfonylurea structure by the ClO₂. researchgate.net

The Fenton process, which uses hydrogen peroxide (H₂O₂) and iron(II) ions to generate powerful hydroxyl radicals, is another effective AOP for treating sulfonylurea herbicides like metsulfuron-methyl, a compound structurally similar to Thifensulfuron-methyl. researchgate.netresearchgate.net The efficiency of the Fenton process can be affected by the initial herbicide concentration, pH, and the presence of other substances like organic matter. researchgate.net Other AOPs based on sulfate radicals, generated from persulfate, are also recognized for their high efficiency in degrading various organic pollutants. magtech.com.cnnih.gov

Advanced Analytical and Detection Methodologies for C12h14n4o2s

Chromatographic Techniques for Sulfadiazine (B1682646) Analysis

Chromatography is a cornerstone for the separation and analysis of Sulfadiazine and its related compounds. Various chromatographic methods have been developed to suit different analytical needs, from quantification in pharmaceutical products to residue analysis in complex biological tissues. dss.go.thslideshare.net

High-Performance Liquid Chromatography (HPLC) for Sulfadiazine Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the quantification of Sulfadiazine. dss.go.thslideshare.netnih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. dss.go.thrsc.orgnih.gov

Methodologies often involve isocratic or gradient elution with mobile phases typically consisting of mixtures of aqueous buffers (e.g., phosphate, acetate) and organic modifiers like acetonitrile (B52724) or methanol (B129727). dss.go.thrsc.orgnih.gov For instance, a mobile phase of 1% acetic acid in water–acetonitrile (85:15, v/v) has been successfully used for Sulfadiazine analysis. rsc.org Detection is commonly achieved using UV spectrophotometry at wavelengths where Sulfadiazine exhibits significant absorbance, such as 254 nm, 264 nm, or 270 nm. dss.go.thnih.gov

The validation of HPLC methods is critical to ensure their reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, one validated HPLC-UV method for Sulfadiazine in serum demonstrated linearity in the range of 0.46 to 162.04 µg/mL, with an LOD of 0.17 µg/mL and an LOQ of 0.46 µg/mL. scirp.org Another study in swine tissues reported a quantification limit of 50 ng/g. rsc.org These methods are characterized by their high precision, with relative standard deviation (RSD) values typically below 5%. researchgate.net

Table 1: Examples of HPLC Methods for Sulfadiazine Quantification

| Matrix | Column | Mobile Phase | Detection | Linearity Range | LOQ | Reference |

|---|---|---|---|---|---|---|

| Swine Tissues | Spherisorb ODS-2 (C18) | 1% acetic acid in water–acetonitrile (85:15, v/v) | UV (270 nm) | 50–1000 ng/g | 50 ng/g | rsc.org |

| Human Serum | Not specified | Me:water (50:50) | UV | 0.46 - 162.04 µg/mL | 0.46 µg/mL | scirp.org |

| Injectable Solution | C18 (250 mm × 4.6 mm) | Water–acetonitrile–triethylamine (838:160:2, v/v), pH 5.5 | UV (254 nm) | Not specified | 1.6 µg/mL | nih.gov |

| Salmon Tissue | ODS-2 (C18) | Not specified | Fluorescence (post-column derivatization) | Not specified | 0.2 ng/g (LOD) | nih.gov |

Gas Chromatography (GC) for Sulfadiazine Residue Analysis

While less common than HPLC, Gas Chromatography (GC) can also be utilized for the analysis of Sulfadiazine, particularly for residue analysis. dss.go.thresearchgate.net A significant challenge with GC is the low volatility of Sulfadiazine. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound before injection into the GC system. scirp.org

GC methods are valuable for impurity profiling and the determination of residual solvents in pharmaceutical manufacturing. scirp.orgdrawellanalytical.com Detectors such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS) are typically coupled with GC for sensitive detection. scirp.org For instance, GC-MS has been used to analyze sulfonamide derivatives. researchgate.net The sample preparation for GC analysis can be extensive, involving extraction and derivatization, which can be a drawback compared to the direct injection capabilities of some HPLC methods. iaea.org

Mixed-Mode Chromatography in Sulfadiazine Separation

Mixed-mode chromatography (MMC) is an emerging technique that offers enhanced selectivity for complex separations. nih.gov MMC stationary phases possess multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single column. helixchrom.comzodiaclifesciences.com This allows for the simultaneous separation of compounds with varying polarities and charges, which is particularly useful for analyzing Sulfadiazine along with other drugs or metabolites. nih.govzodiaclifesciences.com

For example, a Coresep 100 mixed-mode column, which utilizes both reversed-phase and cation-exchange mechanisms, has been used for the analysis of Sulfadiazine. helixchrom.comhelixchrom.com The retention can be finely tuned by adjusting mobile phase parameters like organic solvent concentration, pH, and buffer concentration, providing an additional dimension of selectivity not available in single-mode chromatography. helixchrom.com This technique has proven effective for the baseline separation of Sulfadiazine from a mixture of other pesticides and antibiotics in a single run. zodiaclifesciences.com

Spectroscopic and Spectrometric Approaches for Sulfadiazine

Spectroscopic and spectrometric methods are indispensable for the identification and characterization of Sulfadiazine. They are often used in conjunction with chromatographic techniques for comprehensive analysis. dss.go.thnih.govresearchgate.net

Mass Spectrometry (MS) for Sulfadiazine Identification and Metabolite Profiling

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for the definitive identification of Sulfadiazine and the profiling of its metabolites. dss.go.thresearchgate.netasm.org MS provides highly specific data based on the mass-to-charge ratio (m/z) of the parent molecule and its fragment ions. nih.goviaea.org

LC-MS/MS is frequently used for confirmatory analysis in residue testing, offering high sensitivity and specificity. dss.go.th Techniques like electrospray ionization (ESI) are common for generating ions of Sulfadiazine. researchgate.net The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) provide structural information that is crucial for identifying metabolites. nih.govacs.org Studies have successfully identified major metabolites of Sulfadiazine, such as N4-acetylsulfadiazine and 4-hydroxysulfadiazine, in various biological matrices using a combination of MS techniques, including high-resolution mass spectrometry (HR-MS) for accurate mass measurements. nih.govacs.org Metabolite profiling is essential for understanding the biotransformation of the drug and assessing the safety of its metabolites. evotec.com

Table 2: Key Metabolites of Sulfadiazine Identified by Mass Spectrometry

| Metabolite | Identification Method | Finding | Reference |

|---|---|---|---|

| N4-acetylsulfadiazine | LC-MS/MS, H/D Exchange | Identified as a major metabolite in pig manure. Verified with a synthetic reference. | nih.govacs.org |

| 4-hydroxysulfadiazine | LC-MS/MS, H/D Exchange | Identified as a major metabolite in pig manure. Isomers were discounted via H/D exchange. | nih.govacs.org |

| Unidentified Minor Metabolite | HR-TOF-MS, H/D Exchange | Characterized as having a C2H4O modification on the aminopyrimidine moiety. | nih.govacs.org |

UV-Visible and Infrared Spectroscopy in Sulfadiazine Characterization

UV-Visible spectroscopy is a fundamental technique used for the quantification of Sulfadiazine, often as a detector for HPLC. dss.go.thnih.gov The principle is based on the absorption of UV or visible light by the analyte. Sulfadiazine typically shows maximum absorbance (λmax) at specific wavelengths, which can be used for its determination. For instance, in methanol, λmax values of 289 nm for Sulfadiazine have been reported. innovareacademics.inresearchgate.net Spectrophotometric methods have been developed for the determination of Sulfadiazine in pharmaceutical preparations by forming colored azo dyes that can be measured in the visible region, for example at 417 nm or 469 nm after derivatization. asianpubs.orgsemanticscholar.org

Infrared (IR) spectroscopy provides information about the functional groups present in the Sulfadiazine molecule, making it a valuable tool for structural characterization. ajol.infonih.gov The IR spectrum of Sulfadiazine shows characteristic absorption peaks corresponding to its various bonds. For example, the stretching vibrations of the primary amine (NH2) group are observed around 3422 and 3351 cm⁻¹. mdpi.com The asymmetric stretching of the sulfonyl (SO2) group appears at 666 and 785 cm⁻¹. mdpi.com Changes in these peaks can indicate interactions or the formation of derivatives, such as in drug-metal complexes or metabolites. ajol.infonih.gov

Table 3: Spectroscopic Data for Sulfadiazine Characterization

| Technique | Parameter | Observed Value/Range | Application | Reference |

|---|---|---|---|---|

| UV-Visible Spectroscopy | λmax in Methanol | 289 nm | Quantification | innovareacademics.inresearchgate.net |

| UV-Visible Spectroscopy | λmax of Azo Dye Derivative | 417 nm | Quantification | semanticscholar.org |

| Infrared Spectroscopy | N-H Stretching (Amine) | 3351-3422 cm⁻¹ | Structural Identification | mdpi.com |

| Infrared Spectroscopy | S=O Stretching (Sulfonyl) | 666-785 cm⁻¹ | Structural Identification | mdpi.com |

| Raman Spectroscopy | Characteristic Peaks (Solid) | 845, 992, 1096, 1148, 1595 cm⁻¹ | Structural Analysis | acs.org |

Electrochemical and Biosensor Development for C12H14N4O2S Detection

The development of rapid, sensitive, and selective sensors for the detection of Sulfadimidine (this compound) is a significant area of research, driven by the need for on-site and real-time monitoring. Both electrochemical sensors and biosensors have emerged as promising alternatives to conventional chromatographic methods.

Electrochemical Sensors function by transducing the chemical interaction between the sensor and the target analyte into a measurable electrical signal, such as current or potential. nih.gov Various voltammetric techniques, including differential pulse voltammetry (DPV), cyclic voltammetry (CV), and square wave voltammetry (SWV), are commonly employed. rhhz.net The performance of these sensors is often enhanced by modifying the electrode surface with nanomaterials that improve conductivity, surface area, and catalytic activity. rhhz.netresearchgate.net

Recent research has focused on creating novel electrochemical sensors for sulfonamide detection. For instance, a sensor for sulfathiazole (B1682510) and sulfapyridine (B1682706) was developed using a carbon paste electrode modified with graphitic carbon nitride and manganese oxide nanostructures. researchgate.net Another approach involved a bimetallic Cu/Ni-Metal-Organic Framework (MOF) to modify a carbon paste electrode for the determination of Sulfadimidine. nih.gov This sensor demonstrated a wide linearity range and a low limit of detection (LOD) of 20 nM, making it suitable for detecting residues in veterinary formulations, plasma, milk, and eggs. nih.gov Furthermore, a molecularly imprinted electrochemical sensor using a glassy carbon electrode modified with carbon nanotubes and graphene quantum dots has been developed for detecting Sulfamethazine (B1682506) in aquaculture seawater, showing a detection limit of 0.068 μM. dntb.gov.ua

Biosensors are analytical devices that combine a biological recognition element (e.g., antibody, enzyme, or aptamer) with a physicochemical transducer. nih.govrfppl.co.in They offer high specificity and sensitivity, stemming from the precise interaction between the bioreceptor and the target molecule. nih.gov

Immunosensors are a major class of biosensors that use antibodies as the recognition element. nih.govmdpi.com Surface Plasmon Resonance (SPR) is a common transducer principle used in immunosensors for Sulfamethazine. rfppl.co.innih.gov One such SPR-based immunosensor was developed for detecting Sulfamethazine in milk, where the sensor chip was coated with the compound. nih.gov The assay worked by inhibiting the binding of polyclonal antibodies to the chip surface in the presence of Sulfamethazine from the sample, with detection limits as low as 1.7 µg/kg. nih.gov Biosensor-based immunochemical assays have also been successfully developed for screening Sulfamethazine residues in pork muscle, with a limit of detection of 7.4 ng g⁻¹. rsc.orgrsc.org

Aptasensors , which use short, single-stranded DNA or RNA sequences (aptamers) as the recognition element, represent another advanced approach. A novel electrochemical aptasensor for Sulfadimidine was fabricated by modifying a gold electrode with multi-walled carbon nanotubes and gold nanoparticles. nih.gov This sensor achieved a very low detection limit of 0.055 ng mL⁻¹ in pork samples. nih.gov Another innovative method utilized the CRISPR/Cas12a system coupled with a spherical nucleic acid to create an electrochemical method for Sulfamethazine detection, achieving a detection limit of 6 pg/mL in food samples. doaj.org

| Sensor Type | Analyte | Matrix | Key Findings |

| Electrochemical Sensor | Sulfadimidine (SLD) | Veterinary formulations, plasma, milk, eggs | Utilized a bimetallic Cu/Ni-MOF modified carbon paste electrode. Achieved a wide linearity range (100 nM to 100,000 nM) and a Limit of Detection (LOD) of 20 nM. nih.gov |

| Molecularly Imprinted Electrochemical Sensor | Sulfamethazine | Aquaculture Seawater | Based on a glassy carbon electrode modified with carbon nanotubes and graphene quantum dots. Showed a detection limit of 0.068 μM. dntb.gov.ua |

| Immunosensor (SPR-based) | Sulfamethazine (SMZ) | Milk | Based on inhibition of antibody binding to an SMZ-coated sensor chip. Achieved a detection limit of 1.7 µg/kg. nih.gov |

| Immunosensor (SPR-based) | Sulfamethazine (SMT) | Pork Muscle | Simple aqueous buffer extraction. Limit of detection was 7.4 ng g⁻¹. rsc.orgrsc.org |

| Electrochemical Aptasensor | Sulfadimidine (SM₂) | Pork | Gold electrode modified with MWCNTs/AuNPs and an aptamer. Achieved a detection limit of 0.055 ng mL⁻¹. nih.gov |

| Electrochemical Method (CRISPR/Cas12a) | Sulfamethazine | Food samples (e.g., milk) | Used specific binding of an aptamer to inhibit Cas12a activity, triggering signal amplification. Achieved a detection limit of 6 pg/mL. doaj.org |

Sample Preparation and Extraction Techniques for this compound Analysis

Effective sample preparation is a critical and often time-consuming step in the analytical workflow for detecting this compound (Sulfadimidine/Sulfamethazine) residues, particularly in complex matrices like food and environmental samples. mdpi.comresearchgate.net The goal is to extract the analyte of interest, remove interfering matrix components, and concentrate the analyte to a level suitable for detection. Several techniques are commonly employed, ranging from traditional methods to more modern, miniaturized approaches. mdpi.comresearchgate.net

Liquid-Liquid Extraction (LLE) is a conventional method where analytes are partitioned between an aqueous sample and an immiscible organic solvent. mdpi.com For instance, in the analysis of raw milk, defatted samples can be extracted with ethyl acetate (B1210297). cabidigitallibrary.org However, LLE can be time-consuming and require large volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE) is a widely used and powerful technique that has often replaced LLE. mdpi.comresearchgate.net It involves passing a liquid sample through a solid sorbent material packed in a cartridge, which retains the analyte. mdpi.com The analyte is then eluted with a small volume of solvent. Various SPE cartridges, such as Oasis HLB and C18, are used for the extraction of sulfonamides from matrices like bovine liver, groundwater, and percolate water. mdpi.comufz.denih.gov A large-scale SPE method was developed to extract and enrich Sulfadimidine from groundwater, achieving concentration factors of up to 10,000. ufz.denih.gov Molecularly Imprinted Polymers (MIPs) are also gaining popularity as highly selective SPE sorbents. researchgate.netfrontiersin.orgnih.gov These polymers are synthesized with a template molecule (in this case, Sulfamethazine), creating specific recognition sites that allow for selective extraction from complex samples like pork and chicken. researchgate.netnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines extraction with a salting-out step, followed by a dispersive SPE (d-SPE) cleanup. mdpi.comnih.gov This method has been successfully modified and applied for the multiresidue analysis of sulfonamides, including Sulfamethazine, in matrices such as tilapia fillet, honey, and milk. nih.govoup.comresearchgate.netshimadzu.com A typical QuEChERS procedure for tilapia fillet involves homogenization, extraction with acetonitrile, addition of salts like magnesium sulfate (B86663) and sodium acetate to induce phase separation, and a cleanup step using primary secondary amine (PSA) sorbent. nih.govresearchgate.net

Other Extraction Techniques include:

Matrix Solid Phase Dispersion (MSPD) : This technique involves blending the solid sample (e.g., pork muscle) directly with a solid-phase sorbent (like C18), creating a dispersed mixture that is then packed into a column for elution. This method offers a rapid and simple extraction and cleanup, with recoveries of Sulfamethazine from fortified pork reported to be greater than 80%. nih.gov

Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. It has been applied to extract sulfonamides from matrices like beef liver and egg yolk. nih.govresearchgate.net

Accelerated Solvent Extraction (ASE) : This technique uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. It has been used for the extraction of sulfonamides from raw meat and infant foods. acs.org

| Extraction Technique | Matrix | Key Procedural Details | Recovery (%) |

| Solid-Phase Extraction (SPE) | Groundwater | Large-volume extraction using Oasis HLB cartridges. Elution with methanol and acetone (B3395972) containing formic acid. ufz.denih.gov | - |

| QuEChERS | Tilapia Fillet | Extraction with acetonitrile. Salting out with anhydrous magnesium sulfate and sodium acetate. d-SPE cleanup with PSA. nih.govresearchgate.net | - |

| QuEChERS | Milk | Modified method without primary secondary amine for cleanup. Analysis from the acetonitrile layer. oup.com | - |

| Matrix Solid Phase Dispersion (MSPD) | Pork Muscle | Sample blended with C18 sorbent, packed into a column, and eluted. nih.gov | >80 |

| Accelerated Solvent Extraction (ASE) | Raw Meat & Infant Foods | Sample blended with C18 support and extracted with hot water (160 °C). acs.org | 70-101 |

| Supercritical Fluid Extraction (SFE) | Beef Liver | Extraction with supercritical CHF₃ showed higher efficiency (78.9% for SMA) compared to CO₂. researchgate.net | ~79 |

| Molecularly Imprinted Polymer SPE (MISPE) | Pork & Chicken Muscle | Online SPE using a selective imprinted amino-functionalized silica (B1680970) gel sorbent. nih.gov | - |

Structural Elucidation and Solid State Characteristics of C12h14n4o2s

Single Crystal X-ray Diffraction Studies of C12H14N4O2S

One study reported the crystal structure of sulfamethazine (B1682506), which crystallizes in the monoclinic crystal system. researchgate.net Another analysis using direct methods confirmed the structure and revealed that the geometry around the sulfur atom is considerably distorted from an ideal tetrahedral arrangement. researchgate.netpillbuys.com

Molecular Conformation and Intermolecular Interactions

The molecular structure of sulfamethazine features a central sulfonamide group connecting a 4-aminophenyl group and a 4,6-dimethylpyrimidin-2-yl group. nih.gov The conformation of the molecule is characterized by the relative orientation of these rings. In one of the determined crystal structures, the planes of the benzene (B151609) and pyrimidine (B1678525) rings are inclined to each other at an angle of 78.1(6)°. researchgate.netpillbuys.com The molecule exhibits a gauche conformation around the S(8)-N(11) bond, with a torsional angle of 84.2(6)°. researchgate.net

Hydrogen Bonding Networks in this compound Structures

Hydrogen bonds are the dominant intermolecular interactions in the crystal structures of sulfamethazine and its various forms. rsc.orgrsc.org These interactions create robust three-dimensional networks that stabilize the crystal lattice. pillbuys.combiocrick.com

In the crystal structure of sulfamethazine, the amino nitrogen atom, N(7), participates in two distinct hydrogen bonds with symmetry-related pyrimidinyl nitrogen atoms. pillbuys.com Additionally, the imino nitrogen atom, N(11), forms a hydrogen bond with an oxygen atom of the sulfonyl group. pillbuys.com This intricate network of hydrogen bonds is a defining feature of the crystal packing. pillbuys.com

A comprehensive study of 96 crystal structures containing sulfathiazole (B1682510), a related sulfonamide, highlighted the prevalence of a centrosymmetric R²₂(8) N–H⋯N hydrogen-bonded pair, which is present in approximately 80% of its co-crystals and is the most stabilizing pairwise interaction. rsc.org While this specific study focused on sulfathiazole, the principles of hydrogen bonding are transferable to sulfamethazine, which also possesses strong hydrogen bond donors (amine NH2 and sulfonamide NH) and acceptors (sulfonyl oxygens and pyrimidine nitrogens). iucr2017.org The formation of these hydrogen-bonded synthons is a key factor in the assembly of its crystal structures. rsc.orgrsc.org

Polymorphism and Tautomerism of this compound and its Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures and, consequently, different physicochemical properties. Sulfathiazole, a closely related compound, is a classic example of a polymorphic substance, with at least five known polymorphs. researchgate.netuniversityofgalway.ieiucr.orgacs.orgnih.gov The differences between these polymorphs are primarily due to variations in hydrogen bonding and molecular packing. universityofgalway.iersc.org

Tautomerism involves isomers of a compound which differ only in the position of a proton and a double bond. In the context of sulfamethazine, this typically involves the migration of a proton from the sulfonamide nitrogen to a nitrogen atom in the pyrimidine ring, resulting in amidine and imidine tautomers. acs.orgresearchgate.netacs.org These tautomeric forms can exist in different solid-state structures, a phenomenon known as desmotropy. researchgate.netacs.org The stabilization of a particular tautomer can be influenced by intermolecular interactions within the crystal lattice, especially in multi-component crystals. acs.orgresearchgate.net For instance, the amidine tautomer of sulfamethazine is generally more stable in its free form, but the imidine form can be stabilized through hydrogen bonding with a co-former. acs.org

Co-crystallization and Multi-component Crystal Formation of this compound

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. acs.orgresearchgate.net The formation of co-crystals is a widely used strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. acs.orgresearchgate.net Sulfamethazine has a strong propensity to form co-crystals with various co-formers, particularly carboxylic acids and amides. acs.orgiucr2017.orgresearchgate.net

Design and Synthesis of this compound Co-crystals with Co-formers

The design of sulfamethazine co-crystals is guided by the principles of supramolecular chemistry, particularly the recognition of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. iucr2017.orgacs.org The presence of multiple hydrogen bond donors and acceptors in the sulfamethazine molecule allows for the formation of various synthons with suitable co-formers. acs.orgiucr2017.org

Common co-formers for sulfamethazine include carboxylic acids and amides. acs.orgiucr2017.orgresearchgate.net The synthesis of these co-crystals can be achieved through several methods, including solution-based techniques like slow evaporation and solid-state methods such as neat grinding or liquid-assisted grinding. researchgate.netacs.orgbiointerfaceresearch.comjapsonline.com For example, co-crystals of sulfamethazine with various benzoic acid derivatives have been successfully synthesized. researchgate.net Similarly, co-crystals with pyrimethamine (B1678524) have been obtained through both neat grinding and recrystallization from solution. acs.org

Structural Analysis of this compound Co-crystals

The structures of sulfamethazine co-crystals are determined using single-crystal X-ray diffraction. This analysis reveals the specific intermolecular interactions and synthons that define the co-crystal structure. A common interaction is the formation of a hetero-synthon between the sulfamethazine molecule and the co-former. researchgate.netresearchgate.net

For example, in a co-crystal with benzoic acid, an eight-membered hetero-synthon is formed where the carboxylic acid acts as both a hydrogen bond donor and acceptor with a pyrimidine nitrogen and the adjacent amine group of sulfamethazine. researchgate.netresearchgate.net In co-crystals with other carboxylic acids, the amidine-carboxyl synthon is frequently observed. researchgate.net The formation of these synthons often involves the imidine tautomer of sulfamethazine, highlighting the interplay between tautomerism and co-crystallization. acs.org

The analysis of a series of sulfamethazine co-crystals with benzoic acid derivatives showed that eight out of nine formed the amidine-carboxyl synthon, while one formed the imidine-carboxyl synthon. researchgate.net In another case, a co-crystal of sulfamethazine with theophylline (B1681296) was found to contain both the amidine and imidine tautomers of sulfamethazine within the same crystal structure. researchgate.netacs.org

Spectroscopic Probes for Solid-State Characterization of this compound

The comprehensive characterization of the solid-state properties of the compound this compound, commonly known as Sulfamethazine or Sulfadimidine, is critical for understanding its physicochemical behavior. nih.govresearchgate.net Spectroscopic techniques are indispensable tools for elucidating its molecular structure, crystal packing, and intermolecular interactions in the solid state. mdpi.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy provide detailed insights into the atomic-level arrangement and vibrational modes of the molecule. mdpi.comnih.gov

Solid-state NMR (ssNMR) spectroscopy, particularly 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, is a powerful technique for probing the local environment of carbon atoms within the crystal lattice. It can distinguish between different polymorphic forms and identify changes in molecular structure upon the formation of salts or cocrystals. nih.govacs.org For instance, the formation of a salt between Sulfamethazine (SUL) and piperidine (B6355638) (PPD) results in noticeable shifts in the 13C NMR spectrum, confirming proton transfer from the sulfonamide group to the piperidine nitrogen. nih.gov The chemical shifts of carbon atoms in the pyrimidine and benzene rings are particularly sensitive to these changes. nih.gov

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers complementary information by probing the vibrational modes of functional groups. mdpi.com IR spectroscopy is highly effective in identifying hydrogen bonding and proton transfer events. nih.govresearchgate.net The shifts in the stretching frequencies of N-H and S=O groups in Sulfamethazine can confirm the formation of salts. nih.gov Raman spectroscopy, which relies on changes in molecular polarizability, is also a valuable tool for characterizing the solid form of drugs and can be applied to differentiate between polymorphs. nih.govmdpi.comresearchgate.net

Detailed Research Findings

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Studies utilizing 13C CP/MAS NMR have been instrumental in characterizing Sulfamethazine and its derivatives in the solid state. In the analysis of a salt formed between Sulfamethazine and piperidine, the 13C NMR spectrum of the resulting product was compared to that of pure Sulfamethazine to confirm salt formation. nih.gov The deprotonation of the sulfonamide nitrogen in Sulfamethazine leads to significant changes in the chemical shifts of adjacent carbon atoms. For example, the signal for the C7 carbon atom in the pyrimidine ring experiences a notable downfield shift upon salt formation, which is indicative of a change from the imine to the amide tautomeric form. nih.gov

Interactive Table of 13C CP/MAS NMR Chemical Shifts (ppm) for Sulfamethazine (SUL) and its Piperidinium (B107235) Salt (I)

| Carbon Atom | SUL (ppm) | Salt I (ppm) | Shift (Δδ, ppm) |

| C1, C3 | 167.6 | 169.5 | 1.9 |

| C2 | 110.1 | 108.9 | -1.2 |

| C4, C8 | 158.5 | 156.4 | -2.1 |

| C5, C9 | 129.0 | 129.0 | 0.0 |

| C6, C10 | 113.1 | 112.5 | -0.6 |

| C7 | 152.0 | 164.7 | 12.7 |

| C11, C12 | 23.6 | 23.6 | 0.0 |

| C1' | - | 45.4 | - |

| C2', C4' | - | 25.8 | - |

| C3' | - | 23.3 | - |

| Data sourced from a study on the crystal structure and characterization of the sulfamethazine–piperidine salt. nih.gov |

Vibrational Spectroscopy (IR and Raman)

Infrared spectroscopy is a key method for confirming proton transfer in the solid state. In the formation of the piperidinium salt of Sulfamethazine, the IR spectrum shows distinct changes compared to the starting materials, corroborating the findings from ssNMR and X-ray diffraction. nih.gov These spectral changes provide evidence for the N—H+⋯O and N—H+⋯N interactions that stabilize the salt's crystal structure. nih.gov

Raman spectroscopy has also been employed to characterize Sulfamethazine. nih.gov It serves as a fast and effective process analysis technique for identifying the solid form of drugs by analyzing their unique vibrational and rotational information. mdpi.com The technique is sensitive to the molecular structure and can distinguish between different crystalline forms, which may have similar IR spectra. nih.govmdpi.com

Table of Spectroscopic Probes and Key Findings for this compound (Sulfamethazine)

| Spectroscopic Technique | Key Findings | References |

| 13C CP/MAS NMR | Confirms proton transfer and tautomeric form in salts by detecting significant chemical shifts, particularly for carbon atoms adjacent to the sulfonamide group. | nih.gov |

| Infrared (IR) Spectroscopy | Identifies the formation of new hydrogen bonds (N—H+⋯O, N—H+⋯N) in salts, confirming structural changes upon proton transfer. | nih.govresearchgate.net |

| Raman Spectroscopy | Characterizes the solid-state form by analyzing unique molecular vibrational modes. | nih.govresearchgate.netmdpi.com |

| Powder X-Ray Diffraction (PXRD) | Confirms the complete transformation of starting materials into a new crystalline phase and ensures structural homogeneity between polycrystalline powder and single crystals. | nih.gov |

These spectroscopic methods, when used in conjunction, provide a robust and detailed understanding of the structural and solid-state characteristics of Sulfamethazine, which is essential for pharmaceutical development and quality control.

Computational Chemistry and Molecular Modeling Approaches for C12h14n4o2s

Quantum Chemical Calculations on C12H14N4O2S (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of Sulfadimidine at the electronic level. mdpi.com These methods have been used to determine its optimized molecular geometry, vibrational characteristics, and electronic properties. nih.govresearchgate.netasianpubs.org

DFT, with functionals like B3LYP, has become a popular tool for studying sulfonamides due to its balance of computational cost and accuracy. mdpi.comresearchgate.net Such studies often involve calculations in both the gas phase and in solution, using models like the Polarized Continuum Model (PCM) to simulate solvent effects. scielo.org.mx The optimized geometry of the Sulfadimidine molecule has been determined using both DFT and the restricted Hartree-Fock (RHF) method. asianpubs.orgresearchgate.net The crystal structure has been identified as belonging to the monoclinic system. asianpubs.orgresearchgate.net

Electronic Structure and Reactivity Predictions of this compound

The electronic structure of Sulfadimidine dictates its chemical behavior. DFT calculations have been instrumental in elucidating this structure. unesp.br Key aspects investigated include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps have been generated to identify the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net These maps visualize the charge distribution and are crucial for predicting sites of intermolecular interactions. researchgate.net Additionally, the Mulliken atomic charge distribution has been calculated to provide a quantitative measure of electron density on each atom, offering insights into charge transfer within the molecule. asianpubs.orgresearchgate.net Based on reactivity indexes, theoretical studies have proposed distinct oxidation mechanisms for the molecule. unesp.br

Table 1: Selected Calculated Quantum Chemical Properties of Sulfadimidine

| Property | Method/Basis Set | Finding | Reference |

| Optimized Geometry | DFT / RHF | Monoclinic crystal system | asianpubs.orgresearchgate.net |

| Protonation Sites | DFT B3LYP/6-31+G(d) | Two potential sites: the -NH2 group on the benzene (B151609) ring and the -NH group between the sulfonyl group and the pyrimidine (B1678525) ring. | scielo.org.mx |

| Oxidation Species | DFT B3LYP/6-31G(p,d) | The neutral Sulfadimidine (SMZ(0)) is the species that actively participates in the oxidation process. | unesp.br |

| Thermal Stability | TGA/DTA Analysis | The crystal maintains thermal stability up to 210 ºC. | asianpubs.orgresearchgate.net |

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me For a flexible molecule like Sulfadimidine, understanding its conformational landscape is essential as different conformers can have varying stabilities and reactivities. researchgate.net Theoretical studies have investigated the molecular structure and conformational possibilities of Sulfadimidine. ugr.es Potential energy surface scans have been performed at DFT levels of theory to identify the stable conformers of related sulfonamides. researchgate.net The optimized molecular geometry, representing the most stable conformation, has been determined through calculations. asianpubs.orgresearchgate.net These computational approaches are vital for clarifying molecular structure and have been used to resolve discrepancies in experimental data, such as those arising from infrared (IR) spectroscopy. ugr.es

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe interactions and dynamic processes at an atomic level. e3s-conferences.orgresearchgate.net

Ligand-Protein Docking Studies for this compound and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is widely used to understand how drugs like Sulfadimidine interact with their biological targets. Studies have investigated the binding of Sulfadimidine to various proteins. For example, docking simulations have been performed to analyze its interaction with the heme protein myoglobin (B1173299). acs.org These simulations, combined with spectroscopic and calorimetric data, revealed that the binding is spontaneous and predominantly driven by non-polyelectrolytic forces like hydrophobic and van der Waals interactions. acs.org

In another study, docking simulations were used to investigate the binding of newly synthesized Schiff bases derived from Sulfadimidine with the active site of DNA gyrase B, a key bacterial enzyme. researchgate.net Similarly, the binding modes of Sulfadimidine-metal nano-complexes with liver cancer and COVID-19-related proteins have been explored to assess their potential inhibitory activity. nih.govresearchgate.net

Table 2: Examples of Ligand-Protein Docking Studies Involving Sulfadimidine

| Protein Target | Key Findings from Docking | Reference |